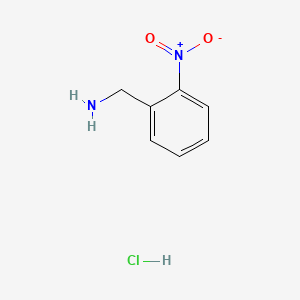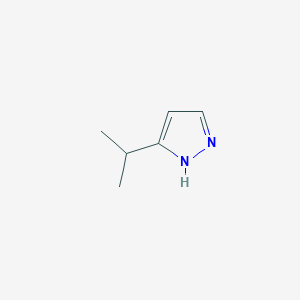
3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride is a chemical compound with the molecular formula C11H16ClN3 . It has a molecular weight of 262.18 . The compound is typically stored in a dry, room temperature environment .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16ClN3.ClH/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12;/h2-3,8H,4-7,13H2,1H3;1H . The compound has a molecular weight of 225.72 g/mol . The canonical SMILES representation is CN1CCN(CC1)C2=C(C=C(C=C2)N)Cl .Physical And Chemical Properties Analysis
The compound has a molecular weight of 225.72 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . The topological polar surface area is 32.5 Ų .Scientific Research Applications
Synthesis and Biological Activity
- Hypoxic-Cytotoxic Agents : New quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, with basic lateral chains like piperazines and anilines, have been synthesized. These compounds, including variants of 4-methylpiperazine, exhibit hypoxic-cytotoxic activity (Ortega et al., 2000).
Synthesis of Novel Compounds
- New Amides Synthesis : A study synthesized new carboxylic acid amides containing an N-methylpiperazine fragment. This includes the synthesis of 4-methyl-3-nitroaniline with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride, a key intermediate in antileukemic agent imatinib synthesis (Koroleva et al., 2011).
Metabolism Studies
- Metabolism of TM208 in Rat Bile : 4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) has been studied for its metabolism in rat bile. It demonstrated extensive metabolism, with nine metabolites identified, indicating its biological transformation and potential applications (Jiang et al., 2007).
Synthesis Optimization for Inhibitors
- Optimization of Quinolinecarbonitriles as Src Kinase Inhibitors : Research focused on optimizing 4-phenylamino-3-quinolinecarbonitriles for Src kinase inhibition. Compounds with a 4-methylpiperazine group showed strong inhibitory activity and selectivity, highlighting its application in developing kinase inhibitors (Boschelli et al., 2001).
Synthesis of Benzimidazoles
- Synthesis of Benzimidazole Derivatives : A study involved synthesizing 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles. These compounds, synthesized using microwave heating, show potential pharmaceutical applications (Menteşe et al., 2015).
Antibacterial and Antimicrobial Properties
- Synthesis and Antibacterial Activities : The synthesis of enantiomers of temafloxacin hydrochloride, a potent antibacterial agent, and their activities were studied. These compounds demonstrate the significance of 3-methylpiperazine derivatives in antibacterial applications (Chu et al., 1991).
- Antimicrobial Activity of Eperezolid-Like Molecules : Compounds synthesized from 3-fluoro-4-(4-phenylpiperazin-l-yl)aniline demonstrated high anti-Mycobacterium smegmatis activity. This indicates the potential use of such compounds in treating bacterial infections (Yolal et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
Similar compounds have been studied for their inhibitory activity against butyrylcholinesterase , suggesting that this compound may also interact with cholinergic receptors.
Mode of Action
If it does interact with cholinergic receptors like similar compounds , it may inhibit the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability and prolonging its effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride . .
properties
IUPAC Name |
3-chloro-4-(4-methylpiperazin-1-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3.ClH/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12;/h2-3,8H,4-7,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGALTJHGPZGBRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583271 |
Source


|
| Record name | 3-Chloro-4-(4-methylpiperazin-1-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1052538-72-3 |
Source


|
| Record name | 3-Chloro-4-(4-methylpiperazin-1-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)





